molecular formula C13H20N2O4 B1467759 1-(tert-Butyl) 2-ethyl (2S,5R)-5-cyano-1,2-pyrrolidinedicarboxylate CAS No. 2161350-44-1

1-(tert-Butyl) 2-ethyl (2S,5R)-5-cyano-1,2-pyrrolidinedicarboxylate

Cat. No. B1467759
M. Wt: 268.31 g/mol
InChI Key: PNSXUALFEXVBCM-ZJUUUORDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(tert-Butyl) 2-ethyl (2S,5R)-5-cyano-1,2-pyrrolidinedicarboxylate” is a chemical compound. However, there is limited information available about this specific compound. It seems to be closely related to “1- (tert-butyl) 2-ethyl (2S,5R)-5-aminopiperidine-1,2-dicarboxylate” which has a CAS Number: 2306248-46-2 and a molecular weight of 272.341.



Synthesis Analysis

Unfortunately, the synthesis analysis of “1-(tert-Butyl) 2-ethyl (2S,5R)-5-cyano-1,2-pyrrolidinedicarboxylate” is not readily available in the literature. More research may be needed to provide a comprehensive synthesis analysis.



Molecular Structure Analysis

The molecular structure analysis of “1-(tert-Butyl) 2-ethyl (2S,5R)-5-cyano-1,2-pyrrolidinedicarboxylate” is not available in the current literature. However, the related compound “1- (tert-butyl) 2-ethyl (2S,5R)-5-aminopiperidine-1,2-dicarboxylate” has a molecular formula of C13H24N2O41.



Chemical Reactions Analysis

The chemical reactions involving “1-(tert-Butyl) 2-ethyl (2S,5R)-5-cyano-1,2-pyrrolidinedicarboxylate” are not readily available in the literature. More research may be needed to provide a comprehensive chemical reactions analysis.



Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(tert-Butyl) 2-ethyl (2S,5R)-5-cyano-1,2-pyrrolidinedicarboxylate” are not readily available in the literature. However, the related compound “1- (tert-butyl) 2-ethyl (2S,5R)-5-aminopiperidine-1,2-dicarboxylate” is an off-white solid and should be stored at 0-8 °C1.


Safety And Hazards

The safety and hazards of “1-(tert-Butyl) 2-ethyl (2S,5R)-5-cyano-1,2-pyrrolidinedicarboxylate” are not readily available in the literature. However, the related compound “1- (tert-butyl) 2-ethyl (2S,5R)-5-aminopiperidine-1,2-dicarboxylate” has some safety information available. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation1.


Future Directions

The future directions for the research and development of “1-(tert-Butyl) 2-ethyl (2S,5R)-5-cyano-1,2-pyrrolidinedicarboxylate” are not readily available in the literature. More research may be needed to provide a comprehensive future directions analysis.


properties

IUPAC Name

1-O-tert-butyl 2-O-ethyl (2S,5R)-5-cyanopyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4/c1-5-18-11(16)10-7-6-9(8-14)15(10)12(17)19-13(2,3)4/h9-10H,5-7H2,1-4H3/t9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNSXUALFEXVBCM-ZJUUUORDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(N1C(=O)OC(C)(C)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CC[C@@H](N1C(=O)OC(C)(C)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(tert-Butyl) 2-ethyl (2S,5R)-5-cyano-1,2-pyrrolidinedicarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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